
Roflumilast-d4
Übersicht
Beschreibung
Roflumilast-d4 is a deuterium-labeled analog of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. It retains the pharmacological activity of its parent compound but incorporates four deuterium atoms, enhancing metabolic stability for research purposes such as pharmacokinetic and tracer studies . This compound exhibits high selectivity for PDE4 isoforms, with IC50 values of 0.7 nM (PDE4A1), 0.9 nM (PDE4A), 0.7 nM (PDE4B1), and 0.2 nM (PDE4B2). The compound is commercially available with a purity >98%, primarily in 1 mg and 5 mg quantities, and is used as an internal standard in analytical chemistry .
Vorbereitungsmethoden
Synthetic Route for Roflumilast-d4
The synthesis of this compound mirrors the established process for roflumilast, with deuterium introduced at the cyclopropylmethyl moiety during the formation of the benzaldehyde intermediate . The general pathway involves:
Step 1: Synthesis of 3-(Cyclopropyl-d₄-methoxy)-4-Difluoromethoxy Benzaldehyde
The reaction begins with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes alkylation using deuterated cyclopropylmethylhalide (e.g., cyclopropylmethyl chloride-d₄) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This step substitutes the hydroxyl group with a deuterated cyclopropylmethoxy group, introducing four deuterium atoms.
Key Conditions
The product, 3-(cyclopropyl-d₄-methoxy)-4-difluoromethoxy benzaldehyde, is isolated via aqueous workup and dried under vacuum .
Step 2: Oxidation to 3-(Cyclopropyl-d₄-methoxy)-4-Difluoromethoxy Benzoic Acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid using sulfamic acid and sodium chlorite under acidic conditions . This reaction avoids side products such as overoxidation or decarboxylation.
Key Conditions
-
Oxidizing Agents : Sodium chlorite (1.2 equiv) and sulfamic acid (1.5 equiv) .
-
Workup : Acidification with HCl followed by extraction with ethyl acetate .
Step 3: Formation of Acid Halide and Coupling with 4-Amino-3,5-Dichloropyridine
The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then coupled with 4-amino-3,5-dichloropyridine in the presence of sodium hydride (NaH) .
Key Conditions
-
Halogenation : Thionyl chloride (3.0 equiv) at reflux (70–80°C) .
-
Coupling : NaH (1.5 equiv) in dimethylformamide (DMF) at 25°C .
This step yields crude this compound, which is purified via recrystallization .
Purification and Crystallization
Crude this compound is purified using isopropanol, leveraging its temperature-dependent solubility .
Procedure
-
Dissolve crude product in hot isopropanol (5 volumes) at 80°C.
-
Cool gradually to 20–25°C and maintain for 1 hour to induce crystallization .
-
Filter and wash with cold isopropanol to remove impurities .
The purified product exhibits a crystalline Form-I structure, characterized by a distinct X-ray powder diffraction (XRPD) peak at 5.59 ± 0.2° 2Θ .
Characterization of this compound
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₄Cl₂F₂N₂O₃ | |
Molecular Weight | 407.2 g/mol | |
XRPD Peak (Form-I) | 5.59 ± 0.2° 2Θ | |
Deuterium Abundance | ≥98% at cyclopropylmethyl group |
Discussion of Synthetic Challenges
Deuterium Incorporation Efficiency
The use of deuterated cyclopropylmethylhalide ensures high isotopic purity, but residual protium may persist if reaction conditions (e.g., temperature, solvent) favor proton exchange . Kinetic studies suggest that DBU minimizes racemization during alkylation, preserving stereochemical integrity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Roflumilast-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Zwischenprodukten zu Carbonsäuren.
Substitution: N-Acylierungsreaktion mit 3,5-Dichlorpyridin-4-amin.
Häufige Reagenzien und Bedingungen:
Basen: Natriumhydroxid, Natriumhydrid, Kalium-tert-butoxid.
Lösungsmittel: N,N-Dimethylformamid (DMF), Ethanol, Aceton.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das als interner Standard in analytischen Methoden verwendet wird .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Roflumilast-d4 serves as an internal standard for the quantification of roflumilast in biological samples. Its use in pharmacokinetic studies allows researchers to accurately assess the metabolism and distribution of roflumilast within the body. This is crucial for understanding the drug's efficacy and safety profiles.
Key Findings:
- This compound is employed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods to ensure precise quantification.
- Studies indicate that roflumilast exhibits a complex pharmacokinetic profile, with its active metabolite, roflumilast N-oxide, contributing significantly to its therapeutic effects .
Analytical Chemistry
In analytical chemistry, this compound is essential for ensuring the accuracy of measurements related to roflumilast levels in various matrices. This is particularly important in clinical trials and studies assessing drug interactions or side effects.
Applications:
- Used as an internal standard in assays to quantify roflumilast concentrations in plasma and other biological fluids.
- Facilitates the development of reliable analytical methods that can be used across different laboratories.
Medical Research
This compound is being investigated for its potential therapeutic effects beyond COPD, including its role in cognitive enhancement and inflammatory conditions.
Chronic Obstructive Pulmonary Disease (COPD):
- Roflumilast has demonstrated efficacy in improving lung function and reducing exacerbation frequency in COPD patients. The inhibition of phosphodiesterase-4 leads to decreased inflammation by limiting neutrophil recruitment .
- Animal studies have shown that roflumilast can prevent pulmonary inflammatory cell infiltration and emphysema induced by cigarette smoke exposure .
Cognitive Enhancement:
- Recent studies suggest that roflumilast may enhance episodic memory, particularly in individuals with mild cognitive impairment or Alzheimer's disease. This effect is attributed to the modulation of neuronal communication through phosphodiesterase inhibition .
Data Table: Applications of this compound
Case Studies
-
COPD Treatment Efficacy :
A randomized controlled trial involving over 9,000 patients demonstrated that treatment with roflumilast significantly improved forced expiratory volume (FEV1) and reduced exacerbation rates compared to placebo . -
Cognitive Function :
A proof-of-concept phase II study indicated that roflumilast could enhance episodic memory performance in elderly participants with mild cognitive impairment, suggesting a novel application for this PDE4 inhibitor .
Wirkmechanismus
Roflumilast-d4, like roflumilast, inhibits phosphodiesterase-4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to anti-inflammatory effects. This mechanism involves the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukins .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar PDE Inhibitors
Selectivity and Potency
The following table summarizes key PDE inhibitors and their properties compared to Roflumilast-d4:
Compound | Target PDE Isoform(s) | IC50 (nM) | Selectivity vs. Other PDEs | Clinical Status |
---|---|---|---|---|
This compound | PDE4A1, PDE4A, PDE4B1, PDE4B2 | 0.2–0.9 | No activity on PDE1/2/3/5 | Preclinical research |
Rolipram | PDE4A, PDE4B, PDE4D | 1,300–2,000 | Moderate selectivity | Discontinued (Phase II) |
RS-25344 hydrochloride | PDE4 | 0.28 (human lymphocytes) | High selectivity | Preclinical research |
S32826 disodium | Autotaxin | 8.8 | Broad autotaxin inhibition | Preclinical research |
Senazodan hydrochloride | PDE III | Not reported | PDE III-specific | Phase I trials |
Key Findings :
- This compound demonstrates superior potency (sub-nanomolar IC50) and isoform specificity compared to Rolipram, which has higher IC50 values and broader PDE4 subtype activity .
- RS-25344 hydrochloride shows comparable PDE4 inhibition (IC50 = 0.28 nM) but lacks deuterium labeling, limiting its utility in metabolic studies .
- S32826 disodium and Senazodan target non-PDE4 pathways (autotaxin and PDE III, respectively), highlighting mechanistic differences .
Structural and Functional Differences
- Deuterium Labeling: this compound’s deuterium substitution at key positions reduces metabolic degradation, unlike non-deuterated analogs like Rolipram or RS-25344 . This property makes it invaluable for mass spectrometry-based assays .
- Metabolite Profile : this compound N-Oxide, a major metabolite, retains PDE4 inhibition but has distinct pharmacokinetic properties compared to the parent compound . In contrast, Rolipram metabolites exhibit reduced activity .
Commercial Availability and Regulatory Status
- This compound is supplied by multiple vendors (e.g., CymitQuimica, Pharmaffiliates) at prices ranging from €256/mg to €958/10 mg . Its CAS number (1398065-69-4) and molecular formula (C17H14Cl2F2N2O3) are well-documented .
- Rolipram and RS-25344 are available as research-grade compounds but lack deuterated versions, limiting their application in advanced tracer studies .
Biologische Aktivität
Roflumilast-d4 is a deuterated form of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor primarily used for the treatment of chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and potential therapeutic applications.
Roflumilast and its active metabolite, Roflumilast N-oxide, exhibit high potency and selectivity for PDE4 inhibition. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for modulating inflammatory responses. The elevation of cAMP activates protein kinase A (PKA), resulting in various downstream effects, including:
- Inhibition of inflammatory cell recruitment : Roflumilast reduces the accumulation of neutrophils and eosinophils in the lungs, which are key contributors to COPD exacerbations .
- Reduction in pro-inflammatory cytokines : The compound decreases the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), thereby mitigating inflammation .
- Improvement in lung function : Clinical studies have shown that Roflumilast improves forced expiratory volume (FEV1) and reduces the frequency of exacerbations in COPD patients .
Clinical Efficacy
A pivotal study known as the REACT trial evaluated the efficacy of Roflumilast in patients with severe COPD who were already receiving inhaled corticosteroids and long-acting beta-agonists. The study found that:
- Exacerbation Reduction : Roflumilast treatment resulted in a 13.2% reduction in moderate-to-severe exacerbations compared to placebo (rate ratio 0.868; p=0.0529) over one year .
- Quality of Life Improvement : Patients reported enhanced quality of life metrics alongside reduced hospital admissions due to exacerbations .
Table 1: Summary of Clinical Trials Involving Roflumilast
Safety Profile
While Roflumilast is generally well-tolerated, adverse events have been reported more frequently than with placebo. The most common side effects include gastrointestinal disturbances and weight loss. Notably, serious adverse events such as pneumonia were also observed, necessitating careful monitoring during treatment .
Q & A
Basic Research Questions
Q. How is Roflumilast-d4 synthesized and characterized for use in research?
this compound is synthesized by incorporating deuterium atoms at specific molecular positions (e.g., methyl or aromatic groups) to maintain isotopic stability. Key steps include:
- Synthesis : Use of deuterated reagents (e.g., D₂O, deuterated acids) under controlled reaction conditions to ensure high isotopic purity.
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and structural integrity by comparing chemical shifts with non-deuterated Roflumilast .
- Mass Spectrometry (MS) : Quantify isotopic enrichment (e.g., ≥99% deuterium at labeled positions) via LC-MS or high-resolution MS .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .
Q. What is the role of this compound as an internal standard in analytical assays?
this compound is used as an internal standard in LC-MS-based pharmacokinetic or metabolic studies due to its near-identical chemical properties to non-deuterated Roflumilast. Methodological considerations include:
- Calibration Curves : Co-elute this compound with the analyte to correct for matrix effects and instrument variability.
- Validation : Ensure no isotopic interference (e.g., via MRM transitions) and confirm linearity across expected concentration ranges .
Advanced Research Questions
Q. How can researchers address discrepancies in PDE4 inhibition data between this compound and its parent compound?
Contradictions may arise from isotopic effects or assay variability. Mitigation strategies include:
- Isotopic Effect Analysis : Compare IC₅₀ values of this compound and Roflumilast across PDE4 isoforms (e.g., PDE4B vs. PDE4D) using fluorescence polarization or radiometric assays .
- Cross-Validation : Replicate findings with orthogonal methods (e.g., SPR for binding affinity, cell-based cAMP assays) .
- Data Normalization : Use this compound as an internal standard only in assays where deuterium does not alter enzyme interaction .
Q. What experimental design considerations are critical for in vivo studies using this compound?
Key factors include:
- Dosing Strategy : Account for potential differences in pharmacokinetics (e.g., clearance rates) due to deuterium’s kinetic isotope effect .
- Sample Preparation : Optimize extraction protocols (e.g., protein precipitation, SPE) to recover both deuterated and non-deuterated forms from biological matrices .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound use in animal/human studies, including isotope toxicity assessments .
Q. How can researchers validate the specificity of this compound in complex biological matrices?
- Selectivity Testing : Spike matrices (e.g., plasma, tissue homogenates) with structurally similar PDE4 inhibitors to confirm no cross-reactivity in LC-MS/MS assays .
- Stability Studies : Evaluate deuterium retention under storage conditions (e.g., freeze-thaw cycles, long-term -80°C storage) using isotopic ratio monitoring .
Q. Methodological Tables
Table 1: Analytical Techniques for this compound Characterization
Table 2: Common Pitfalls in this compound Studies
Eigenschaften
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.